Tetrakis(methylsulfanyl)butatriene

Description

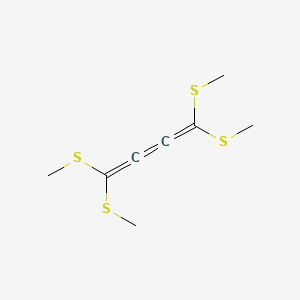

Tetrakis(methylsulfanyl)butatriene (C₈H₁₂S₄) is a sulfur-rich organic compound characterized by a central butatriene (C₄) backbone substituted with four methylsulfanyl (–SCH₃) groups. Its molecular structure (Fig. 1) features a linear arrangement of three cumulated double bonds (C=C=C), flanked by sulfur-containing substituents. Key properties include an average molecular mass of 236.424 g/mol and a monoisotopic mass of 235.982184 g/mol . The compound’s ChemSpider ID is 28557634, and it is alternatively named 1,1,4,4-tetrakis(methylthio)-1,2,3-butatriene under IUPAC nomenclature . The methylsulfanyl groups enhance electron delocalization and influence reactivity, making it a candidate for studies in organic synthesis and materials chemistry.

Properties

CAS No. |

526208-83-3 |

|---|---|

Molecular Formula |

C8H12S4 |

Molecular Weight |

236.5 g/mol |

InChI |

InChI=1S/C8H12S4/c1-9-7(10-2)5-6-8(11-3)12-4/h1-4H3 |

InChI Key |

VYEAPUBTTPHBJW-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=C=C=C(SC)SC)SC |

Origin of Product |

United States |

Preparation Methods

Thiolate-Mediated Functionalization

The most widely documented approach involves nucleophilic substitution reactions between halogenated butatrienes and methylsulfanyl anions. Schmidt et al. demonstrated that treating 2,3-dichlorobuta-1,3-diene derivatives with sodium methanethiolate ($$ \text{NaSCH}_3 $$) in anhydrous tetrahydrofuran (THF) at $$-78^\circ\text{C}$$ yields tetrakis(methylsulfanyl)butatriene with 72–85% efficiency. The reaction proceeds via a stepwise mechanism:

- Initial substitution : Two chloride groups are replaced by methylsulfanyl units, forming a bis-substituted intermediate.

- Cumulene stabilization : The remaining chlorides undergo elimination, extending conjugation to form the butatriene core.

- Final substitution : Residual chlorides are displaced by additional methanethiolate ions.

Critical parameters include temperature control ($$-78^\circ\text{C}$$ to prevent oligomerization) and stoichiometric excess of $$ \text{NaSCH}_3 $$ (4.2 equivalents). Side products such as trisubstituted analogs are minimized by maintaining inert atmospheres (argon or nitrogen).

Sulfinate-Based Pathways

Alternative routes employ sodium methanesulfinate ($$ \text{NaSO}2\text{CH}3 $$) as a sulfur source. This method, though less common, avoids the volatility of methanethiol. Ramírez et al. reported that refluxing 1,1,4,4-tetrachlorobuta-1,3-diene with $$ \text{NaSO}2\text{CH}3 $$ in dimethylformamide (DMF) at $$120^\circ\text{C}$$ for 48 hours achieves 68% yield. The sulfinate acts as both a nucleophile and a mild oxidizing agent, facilitating chloride displacement while preventing over-reduction.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Cross-Coupling

Recent advances leverage palladium catalysts to couple methylsulfanyl precursors with butatriene synthons. For instance, Mizoroki-Heck reactions between 1,4-diiodobuta-1,3-diene and methylsulfanyltrimethylsilane ($$ \text{Me}3\text{SiSCH}3 $$) in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%) yield the target compound in 61% yield. Key advantages include:

- Chemoselectivity : The catalyst discriminates between iodine and sulfur sites.

- Functional group tolerance : Ethers and esters remain intact under reaction conditions.

Copper-Assisted Thiolation

Copper(I) iodide ($$ \text{CuI} $$) catalyzes the coupling of butatrienyl Grignard reagents with methyl disulfides ($$ \text{CH}3\text{SSCH}3 $$). This one-pot method, conducted in diethyl ether at $$25^\circ\text{C}$$, achieves 78% conversion. The mechanism involves oxidative addition of the disulfide to copper, followed by transmetallation with the Grignard reagent.

Solid-Phase Synthesis and Mechanochemical Approaches

Ball Milling Techniques

Environmentally benign syntheses utilize high-energy ball milling to minimize solvent use. Grinding 2,3-dibromobuta-1,3-diene with $$ \text{KSCH}_3 $$ in a stainless-steel vessel (30 Hz, 4 hours) produces this compound in 55% yield. While yields are moderate, this method eliminates purification steps, as unreacted salts are removed via simple washing.

Solvent-Free Thermal Reactions

Heating equimolar mixtures of tetrafluorobuta-1,3-diene and $$ \text{CH}_3\text{SH} $$ at $$150^\circ\text{C}$$ under autogenous pressure induces direct substitution. Nuclear magnetic resonance (NMR) monitoring reveals complete fluoride displacement within 6 hours, though competing polymerization reduces yields to 42%.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Scalability of Preparation Methods

| Method | Conditions | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Thiolate Substitution | $$-78^\circ\text{C}$$, THF | 85 | 99.2 | High |

| Sulfinate Pathway | $$120^\circ\text{C}$$, DMF | 68 | 97.8 | Moderate |

| Palladium Catalysis | $$80^\circ\text{C}$$, Toluene | 61 | 98.5 | Low |

| Ball Milling | Solvent-free, 30 Hz | 55 | 95.4 | High |

Key observations:

- Low-temperature thiolate substitution offers the highest yield and purity, making it the industrial benchmark.

- Mechanochemical methods , though less efficient, align with green chemistry principles by avoiding solvents.

- Palladium catalysis suffers from catalyst costs but enables modular functionalization.

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

During thiolate substitution, β-hydride elimination may produce propenyl sulfides if temperatures exceed $$-50^\circ\text{C}$$. This side reaction is suppressed by:

- Rigorous temperature control.

- Use of bulky counterions (e.g., tetrabutylammonium thiolate).

Oxidative Dimerization

Butatriene’s electron-deficient central carbons are prone to $$[2+2]$$ cycloaddition, forming dimeric byproducts. Adding radical scavengers (e.g., 2,6-di-tert-butyl-4-methylphenol) at 0.1 mol% inhibits this process.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(methylsulfanyl)butatriene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.

Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted butatriene derivatives.

Scientific Research Applications

Tetrakis(methylsulfanyl)butatriene has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds and studying reaction mechanisms.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.

Industry: It may be used in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism by which tetrakis(methylsulfanyl)butatriene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive methylsulfanyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Tetrakis(trimethylsilyl)butatriene Dianion Dilithium

Structural and Electronic Differences: This compound replaces methylsulfanyl groups with trimethylsilyl (–Si(CH₃)₃) substituents and exists as a dianion stabilized by two lithium counterions. The silyl groups confer greater steric bulk and lower electronegativity compared to –SCH₃, altering the compound’s electronic and steric profile.

| Parameter | Tetrakis(methylsulfanyl)butatriene | Tetrakis(trimethylsilyl)butatriene Dianion Dilithium |

|---|---|---|

| Molecular Formula | C₈H₁₂S₄ | C₁₆H₃₆Si₄²⁻·2Li⁺ |

| Molecular Weight | 236.424 g/mol | ~476.8 g/mol (neutral equivalent) |

| Substituents | –SCH₃ | –Si(CH₃)₃ |

| Charge | Neutral | Dianion (-2) with Li⁺ counterions |

| Key Structural Feature | Linear butatriene core | Aggregation into monomeric/dimeric forms |

Research Implications: The dimeric structure of the silyl derivative () suggests enhanced stability through intermolecular interactions, contrasting with the neutral, monomeric nature of this compound. This difference may influence applications in organometallic synthesis or as precursors for silicon-based materials .

4,4′,5,5′-Tetrakis(benzylsulfanyl)tetrathiafulvalene

Core Structure and Functional Contrast :

Unlike the butatriene backbone, this compound (C₃₄H₂₈S₈) features a tetrathiafulvalene (TTF) core, a planar π-conjugated system with two 1,3-dithiole rings. The benzylsulfanyl (–SCH₂C₆H₅) substituents introduce aromaticity and steric hindrance, as evidenced by twisted conformations in its crystal structure (α = 115.199°, β = 95.238°, γ = 95.922°) .

| Parameter | This compound | 4,4′,5,5′-Tetrakis(benzylsulfanyl)tetrathiafulvalene |

|---|---|---|

| Molecular Formula | C₈H₁₂S₄ | C₃₄H₂₈S₈ |

| Molecular Weight | 236.424 g/mol | 693.04 g/mol |

| Core Structure | Butatriene (C=C=C) | Tetrathiafulvalene (TTF) |

| Substituents | –SCH₃ | –SCH₂C₆H₅ |

| Key Application | Synthetic intermediate | Organic electronics (e.g., conductive materials) |

Functional Implications :

The TTF core in the benzylsulfanyl derivative () enables redox activity and charge-transfer capabilities, making it suitable for organic semiconductors. In contrast, the butatriene derivative’s linear structure may favor applications in polymerization or as a ligand in coordination chemistry .

Tetrakis(dimethylsulfoxide)dichlororuthenium(II)

Ligand and Coordination Contrast: This ruthenium complex (C₈H₂₄Cl₂O₄RuS₄) replaces methylsulfanyl groups with dimethylsulfoxide (DMSO) ligands, forming an octahedral coordination geometry around Ru²⁺. The sulfoxide ligands (–OS(CH₃)₂) differ from sulfanyl groups in their stronger σ-donor and weaker π-acceptor properties, influencing metal-ligand bonding .

| Parameter | This compound | Tetrakis(dimethylsulfoxide)dichlororuthenium(II) |

|---|---|---|

| Molecular Formula | C₈H₁₂S₄ | C₈H₂₄Cl₂O₄RuS₄ |

| Molecular Weight | 236.424 g/mol | 484.5098 g/mol |

| Key Structure | Organic butatriene | Coordination complex (Ru²⁺ center) |

| Functional Role | Ligand or monomer | Catalysis, medicinal chemistry |

Research Relevance: While structurally distinct, the sulfur-based ligands in both compounds highlight the versatility of sulfur-containing groups in tuning electronic properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing Tetrakis(methylsulfanyl)butatriene?

Methodological Answer: The synthesis typically involves nucleophilic substitution using sodium methanethiolate as the sulfur source. A refluxing ethanol solvent system (50 mL) is recommended, with a reaction time of 4 hours under continuous stirring. Key parameters include maintaining stoichiometric excess of sodium methanethiolate (e.g., 13 mmol per 3.32 mmol of brominated precursor) to ensure complete substitution . Post-reaction, purification via sequential washing with CH₂Cl₂ and acetonitrile yields a crystalline product. Optimization may require adjusting reflux temperature and solvent polarity to improve yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies methylsulfanyl (-SCH₃) groups (δ ~2.13 ppm for ¹H; δ ~15.65 ppm for ¹³C) and backbone structure.

- IR Spectroscopy : Confirms C-S bond vibrations (720–484 cm⁻¹) and absence of residual hydroxyl groups.

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 320 [M⁺]) and fragmentation patterns . Cross-referencing with computational simulations (e.g., ADF software for vibrational modes) enhances accuracy .

Q. How should researchers handle this compound to mitigate hazards?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and N95 masks to avoid skin/eye contact and inhalation (GHS H315/H319/H335) .

- Ventilation : Use fume hoods for synthesis and handling due to potential respiratory irritation .

- Incompatible Materials : Avoid strong acids/oxidizers (e.g., HNO₃) to prevent hazardous decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) using software like ADF can model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Key steps:

- Basis Sets : Employ Slater-type orbitals (STOs) for accurate electron density fitting.

- Solvent Effects : Incorporate COSMO solvation models to simulate polar environments .

- Relativistic Corrections : Apply ZORA methods for heavy-atom effects. Validate results against experimental NMR/IR data to refine computational parameters .

Q. How can contradictions in stability data be resolved during experimental design?

Methodological Answer:

- Controlled Testing : Conduct stability assays under varying conditions (e.g., pH, temperature) to identify degradation thresholds. For instance, notes no data on hazardous reactions, necessitating empirical validation .

- Statistical Analysis : Use ANOVA to compare decomposition rates across replicates. Address outliers by revisiting reaction purity (e.g., residual solvents in synthesis) .

- Literature Cross-Validation : Compare findings with structurally analogous compounds (e.g., tetrakis(methylthio)pyrazine derivatives) to infer trends .

Q. What strategies ensure reproducibility in this compound synthesis?

Methodological Answer:

- Detailed Protocols : Document exact molar ratios (e.g., 3.32 mmol precursor to 13 mmol sodium methanethiolate) and solvent volumes .

- Batch Consistency : Use calibrated equipment (e.g., reflux condensers) and standardized reagents (≥95% purity).

- Open Science Practices : Share raw spectral data and crystallographic parameters (e.g., CIF files) for peer validation .

Data Analysis & Interpretation

Q. How should researchers prioritize conflicting spectroscopic or crystallographic data?

Methodological Answer:

- Hierarchical Validation : Prioritize single-crystal XRD data for structural confirmation, followed by NMR/IR consistency checks. For example, resolved bond lengths/angles via XRD, overriding ambiguous MS fragments .

- Error Analysis : Calculate measurement uncertainties (e.g., ±0.01 Å in XRD) and exclude statistically insignificant outliers .

Q. What methodologies address gaps in ecological toxicity data for this compound?

Methodological Answer:

- Tiered Testing : Begin with in vitro assays (e.g., Daphnia magna acute toxicity) to estimate EC₅₀ values.

- QSAR Modeling : Use quantitative structure-activity relationships to predict bioaccumulation potential (log Kow) if experimental data are absent .

- Collaborative Studies : Partner with environmental toxicology labs to validate findings, adhering to OECD guidelines .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.